6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate
Description
6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a synthetic organic compound featuring:
- Core structure: A 4-oxo-4H-pyran ring substituted at positions 3 and 4.
- Substituents:
- At position 6: A thioether-linked ((4-methylthiazol-2-yl)thio)methyl group.
- At position 3: A 2,4-dimethoxybenzoate ester.
The thiazole moiety introduces sulfur-based electronic effects, while the dimethoxybenzoate ester may enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S2/c1-11-9-27-19(20-11)28-10-13-6-15(21)17(8-25-13)26-18(22)14-5-4-12(23-2)7-16(14)24-3/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLEXOJJLMSDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of 4-methylthiazole with a suitable thiol reagent. This intermediate is then coupled with a pyranone derivative under specific conditions to form the pyran ring. Finally, the benzoate ester is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohol derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoate esters
Scientific Research Applications
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyran ring and benzoate ester can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyran-Based Analogs
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate ()
- Core similarity : Both compounds share a pyran ring with a 3-oxo group.
- Key differences: Substituent at position 6: Methoxyphenoxy vs. thiazole-thio-methyl. Ester group: Simple benzoate vs. 2,4-dimethoxybenzoate.
- Implications: The thioether in the target compound may confer greater metabolic stability compared to the ether linkage in the analog.
Thiazole-Containing Compounds
Thiazolo[3,2-b][1,2,4]triazol Derivatives ()
- Core similarity : Both feature sulfur-containing heterocycles (thiazole or fused thiazolo-triazole).
- Key differences :
- The target compound’s thiazole is unmodified, while the analog has a complex fused ring system.
- Substituents: The analog includes an isopropoxyphenyl group, which may increase steric bulk compared to the target’s methyl-thiazole group.
- Implications : Fused rings in the analog might enhance rigidity and binding specificity in biological systems, whereas the simpler thiazole in the target could improve synthetic accessibility .
Thiazopyr ()
- Core similarity : Contains a thiazolyl group.
- Key differences :
- Thiazopyr is a pyridine-thiazole hybrid used as a pesticide, whereas the target compound lacks pyridine and has a pyran core.
Benzoate Ester Analogs
Methyl 3,5-Dimethoxybenzoate ()
- Core similarity : Both include dimethoxybenzoate esters.
- Key differences :
- Substituent positions: 3,5-dimethoxy vs. 2,4-dimethoxy.
- Physical properties: Methyl 3,5-dimethoxybenzoate has a melting point of 42–43°C and boiling point of 298°C, which may differ from the target due to positional isomerism.
- Implications : The 2,4-dimethoxy configuration in the target compound could alter electronic effects (e.g., resonance stabilization) and solubility compared to the 3,5-isomer .
Research Findings and Data Gaps
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate is a complex organic compound with significant implications in medicinal chemistry. Identified by the CAS number 896305-67-2, it serves as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of approximately 378.41 g/mol. Its structure incorporates several functional groups, including:
- Thiazole ring : Contributes to biological activity through interactions with enzymes or receptors.
- Pyran ring : Serves as a versatile scaffold for further functionalization.
- Benzoate moiety : Enhances the compound's chemical reactivity and potential biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that similar compounds often exhibit significant pharmacological effects due to their structural characteristics. The proposed mechanisms include:
- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, altering their activity and affecting cellular processes.
Biological Activities
Research into the biological activities of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate has revealed several potential therapeutic applications:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
- Antioxidant Effects : It may also exhibit antioxidant properties, protecting cells from oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-(Thiomethyl)-4-hydroxyquinoline | Quinoline core with thioether | Antimicrobial |
| 5-(Methylthiazole)-2H-pyranone | Pyranone structure with methylthiazole | Antioxidant |
| 7-(Thiomethyl)-coumarin | Coumarin ring with thioether | Anticancer |
The complexity of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dimethoxybenzoate allows for unique interactions not found in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : Research has shown that derivatives of thiazole exhibit broad-spectrum antimicrobial properties. A study indicated that 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A case study focused on the cytotoxic effects of similar thiazole derivatives on various cancer cell lines revealed promising results, suggesting that this compound could induce apoptosis in cancer cells .
- Mechanistic Insights : Studies have elucidated the interaction pathways of this compound, indicating its potential to disrupt cellular signaling pathways critical for cancer progression .
Q & A
Q. What experimental controls are critical when studying enzyme inhibition mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
